![molecular formula C11H14BrNO B112828 N-Benzyl-2-bromo-2-methylpropanamide CAS No. 60110-37-4](/img/structure/B112828.png)
N-Benzyl-2-bromo-2-methylpropanamide
Overview
Description
N-Benzyl-2-bromo-2-methylpropanamide: is an organic compound with the molecular formula C11H14BrNO It is characterized by the presence of a benzyl group attached to the nitrogen atom of a 2-bromo-2-methylpropanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
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Bromination of 2-methylpropanamide: : The synthesis of N-Benzyl-2-bromo-2-methylpropanamide typically begins with the bromination of 2-methylpropanamide. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position.
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N-Benzylation: : The brominated intermediate is then subjected to N-benzylation. This step involves the reaction of the brominated amide with benzyl chloride (C6H5CH2Cl) in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to facilitate the substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : N-Benzyl-2-bromo-2-methylpropanamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
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Reduction Reactions: : The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Oxidation Reactions: : Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substituted Amides: Formed through nucleophilic substitution.
Amines: Resulting from reduction reactions.
Carboxylic Acids: Produced via oxidation reactions.
Scientific Research Applications
Organic Synthesis
N-Benzyl-2-bromo-2-methylpropanamide serves as an important intermediate in organic synthesis. Its reactivity allows it to be a building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries .
Medicinal Chemistry
The compound has potential applications in developing new therapeutic agents. Its ability to undergo various chemical transformations enables the design of molecules with specific biological activities .
- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation, with IC₅₀ values ranging from 0.67 µM to 6.55 µM against different cancer types .
- Antimicrobial Activity : Emerging evidence suggests that this compound may exhibit antimicrobial properties against various microbial strains .
Biological Research
In biological studies, this compound can be utilized to investigate enzyme interactions and inhibition mechanisms due to its structural similarities with certain enzyme substrates or inhibitors .
Case Study 1: Anticancer Activity
A study demonstrated that bromo-substituted amides similar to this compound showed significant anticancer activity against multiple cell lines, with IC₅₀ values lower than standard chemotherapeutics like doxorubicin .
Case Study 2: Enzyme Inhibition
Research highlighted that compounds with similar structures effectively inhibited enzymes involved in metabolic pathways relevant to cancer progression, showcasing their potential as therapeutic agents .
Summary Table of Biological Activities
Activity Type | Description | Reference |
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Anticancer | Inhibits cancer cell proliferation | |
Antimicrobial | Exhibits activity against various microbial strains | |
Enzyme Interaction | Used to study enzyme inhibition mechanisms |
Mechanism of Action
The mechanism by which N-Benzyl-2-bromo-2-methylpropanamide exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new chemical bond. The molecular targets and pathways involved vary based on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-chloro-2-methylpropanamide: Similar structure but with a chlorine atom instead of bromine.
N-Benzyl-2-iodo-2-methylpropanamide: Contains an iodine atom, leading to different reactivity.
N-Benzyl-2-fluoro-2-methylpropanamide: Fluorine substitution affects the compound’s electronic properties.
Uniqueness
N-Benzyl-2-bromo-2-methylpropanamide is unique due to the presence of the bromine atom, which imparts specific reactivity patterns not observed with other halogenated analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s behavior in chemical reactions, making it a versatile intermediate
Biological Activity
N-Benzyl-2-bromo-2-methylpropanamide is a compound of increasing interest in biological research due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
This compound can be synthesized through a two-step process involving bromination and N-benzylation:
- Bromination of 2-methylpropanamide : The reaction typically uses bromine (Br₂) in an organic solvent such as dichloromethane, under controlled conditions to achieve selective bromination.
- N-Benzylation : The brominated intermediate is reacted with benzyl chloride in the presence of a base like sodium hydride or potassium carbonate, often using aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
The biological activity of this compound is attributed to its ability to undergo various chemical transformations:
- Nucleophilic Substitution : The presence of the bromine atom allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom, leading to new amide derivatives .
- Enzyme Interactions : Due to its structural similarities with certain enzyme substrates, this compound has been used to study enzyme interactions and inhibition mechanisms, making it valuable in biochemical research .
Anticancer Properties
Research indicates that this compound exhibits potential anticancer properties. It has been investigated for its ability to inhibit various cancer cell lines:
- In vitro studies have shown that derivatives of similar compounds can inhibit cancer cell proliferation with IC₅₀ values ranging from 0.67 µM to 6.55 µM against different cancer types including prostate, colon, and breast cancers .
- The compound's mechanism may involve the inhibition of key signaling pathways in cancer cells, although specific pathways for this compound remain under investigation.
Antimicrobial Activity
There is also emerging evidence suggesting antimicrobial properties associated with this compound:
- Preliminary studies have indicated that the compound may exhibit activity against various microbial strains, though detailed studies are required to confirm these effects and elucidate the underlying mechanisms .
Case Studies and Research Findings
Several case studies have explored the biological activity of related compounds or derivatives:
- Case Study 1 : A study involving similar bromo-substituted amides demonstrated significant anticancer activity against multiple cell lines with IC₅₀ values lower than standard chemotherapeutics like doxorubicin .
- Case Study 2 : Research on enzyme inhibition highlighted that compounds with similar structures could effectively inhibit enzymes involved in metabolic pathways relevant to cancer progression .
Summary Table of Biological Activities
Properties
IUPAC Name |
N-benzyl-2-bromo-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-11(2,12)10(14)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWYPSSDQOXOFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208859 | |
Record name | N-Benzyl-2-bromo-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60110-37-4 | |
Record name | N-Benzyl-2-bromo-2-methylpropanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060110374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyl-2-bromo-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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